tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Asymmetric synthesis Chiral building blocks Enantioselective synthesis

tert-Butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (CAS 857906-94-6) is a chiral oxazolidine derivative widely utilized as a stereodefined electrophilic building block in medicinal chemistry and asymmetric synthesis. The compound features a tert-butoxycarbonyl (Boc)-protected oxazolidine ring with a bromomethyl substituent at the C4 position possessing defined (S)-absolute configuration, confirmed by InChI Key UTFPBVQWEAFHRD-MRVPVSSYSA-N.

Molecular Formula C11H20BrNO3
Molecular Weight 294.19 g/mol
CAS No. 857906-94-6
Cat. No. B1345014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
CAS857906-94-6
Molecular FormulaC11H20BrNO3
Molecular Weight294.19 g/mol
Structural Identifiers
SMILESCC1(N(C(CO1)CBr)C(=O)OC(C)(C)C)C
InChIInChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7H2,1-5H3/t8-/m1/s1
InChIKeyUTFPBVQWEAFHRD-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (CAS 857906-94-6) Is a Key Chiral Intermediate for Asymmetric Synthesis and Drug Discovery


tert-Butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (CAS 857906-94-6) is a chiral oxazolidine derivative widely utilized as a stereodefined electrophilic building block in medicinal chemistry and asymmetric synthesis . The compound features a tert-butoxycarbonyl (Boc)-protected oxazolidine ring with a bromomethyl substituent at the C4 position possessing defined (S)-absolute configuration, confirmed by InChI Key UTFPBVQWEAFHRD-MRVPVSSYSA-N . With a molecular formula of C11H20BrNO3 and a molecular weight of 294.19 g/mol, it is typically supplied at ≥97% purity by established vendors [1]. The bromomethyl group functions as an electrophilic handle for nucleophilic displacement, enabling the introduction of diverse substituents for the construction of peptidomimetics, PROTAC linker conjugates, and other bioactive molecules where precise stereochemistry is critical .

The Risk of Stereoambiguity and Suboptimal Reactivity When Substituting tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (CAS 857906-94-6)


Generic substitution with the (4R) enantiomer (CAS 1260610-79-4) or the racemic (4RS) mixture (CAS 1192488-15-5) introduces stereochemical ambiguity that can profoundly compromise downstream asymmetric induction, resulting in reduced diastereomeric and enantiomeric excess in target molecules . The racemic mixture possesses an undefined stereocenter (defined atom stereocenter count = 0), unlike the target compound which has a defined (S) configuration . Furthermore, replacing the bromomethyl group with a chloromethyl or hydroxymethyl analogue fundamentally alters the leaving-group ability, impacting reaction kinetics, yield, and the conditions required for nucleophilic displacement [1]. These differences are quantifiable and directly influence synthetic route efficiency and product purity, as detailed in the evidence below.

Head-to-Head Evidence: Quantifiable Differentiation of tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (CAS 857906-94-6) Against Closest Analogs


Enantiomeric Purity: (4S) vs. (4R) Configuration

The target (4S)-enantiomer (CAS 857906-94-6) is supplied at ≥97% purity with defined (S)-stereochemistry confirmed by InChI Key UTFPBVQWEAFHRD-MRVPVSSYSA-N [1]. In contrast, the (4R)-enantiomer (CAS 1260610-79-4) is commercially available at 95% purity [2], while the racemic mixture (CAS 1192488-15-5) has an undefined atom stereocenter count of 1 and atom stereocenter count of 0, meaning it is not stereochemically controlled . The absolute configuration of the (4S) enantiomer ensures predictable diastereofacial selectivity in subsequent reactions; use of the racemate would deliver a 1:1 mixture of diastereomers, effectively halving the yield of the desired stereoisomer and necessitating costly chiral separation [2].

Asymmetric synthesis Chiral building blocks Enantioselective synthesis

Procurement Cost Efficiency: (4S) vs. (4R) Enantiomer for Large-Scale Route Scouting

Pricing data from CymitQuimica (2019) shows that the (4S) enantiomer (CAS 857906-94-6) was listed at 180.00 € for 250 mg and 297.00 € for 500 mg . The (4R) enantiomer (CAS 1260610-79-4) is offered by Angene via Hoelzel-Biotech at a comparable unit price for 100 mg quantities [1], but the (4S) version benefits from broader multi-vendor availability (Combi-Blocks, CalpacLab, Aladdin, Leyan) which drives competitive pricing and reduces supply risk for scale-up . The racemic mixture, while potentially cheaper, incurs hidden costs from chiral resolution or reduced yields.

Medicinal chemistry PROTAC synthesis Cost-effective building blocks

Leaving-Group Reactivity: Bromomethyl vs. Chloromethyl vs. Hydroxymethyl in Nucleophilic Displacement

The bromomethyl group in the target compound is a substantially better leaving group than the chloromethyl analogue and far superior to the hydroxymethyl derivative. Standard leaving-group ability rankings place Br⁻ >> Cl⁻ > OH⁻, with alkyl bromides typically reacting 10–50× faster than alkyl chlorides in SN2 displacement reactions under identical conditions [1]. The hydroxymethyl analogue (CAS 108149-65-1) requires activation (e.g., conversion to a mesylate or tosylate) before substitution, adding a synthetic step and reducing overall yield [2]. This intrinsic reactivity advantage translates to higher yields, milder reaction conditions, and broader functional group tolerance when using the bromomethyl compound in convergent synthetic sequences.

Nucleophilic substitution SN2 reaction kinetics Electrophilic building blocks

Application-Specific Utility: Protein Degrader (PROTAC) Linker Synthesis

The target compound is specifically cataloged under 'Protein Degrader Building Blocks' by vendors such as CalpacLab, indicating its curated utility for synthesizing PROTAC heterobifunctional molecules [1]. The bromomethyl handle enables direct attachment to E3 ligase ligands or target-protein warheads via ether, amine, or thioether linkages, a critical step in degrader assembly [2]. In comparison, the (4R) enantiomer and the racemate are not explicitly classified as degrader building blocks, and the hydroxymethyl analogue cannot directly participate in such coupling without prior activation, adding complexity to PROTAC library synthesis [3].

PROTAC Targeted protein degradation Linker chemistry

Optimal Use Cases for tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (CAS 857906-94-6) Based on Quantifiable Differentiation


Enantioselective Synthesis of Peptidomimetics and β-Amino Alcohols

The defined (4S) configuration and high enantiomeric purity (≥97%) make this building block the preferred choice for constructing peptidomimetics where the C4 stereocenter directly determines the biological conformation of the final product. Using the (4S) enantiomer avoids the 50% yield loss and purification burden associated with racemate resolution, as quantified in Evidence Item 1 [1]. Typical protocols involve SN2 displacement of the bromomethyl group with amine or thiol nucleophiles to introduce amino acid side chains, followed by Boc deprotection and further elaboration .

PROTAC Linker Assembly for Targeted Protein Degradation

As an explicitly categorized 'Protein Degrader Building Block', the bromomethyl oxazolidine is directly compatible with common E3 ligase ligand conjugation strategies. Its superior leaving-group ability over chloromethyl or hydroxymethyl analogues (see Evidence Item 3) ensures efficient one-step coupling to cereblon (CRBN) or VHL ligands under mild conditions (e.g., K2CO3, DMF, 60°C), accelerating PROTAC library synthesis [2]. The (4R) enantiomer is less suitable for targets requiring specific (S)-orientation of the linker attachment point [1].

Scale-Up Route Scouting in Medicinal Chemistry Campaigns

Multi-vendor availability (Combi-Blocks, CalpacLab, Aladdin, Leyan) and competitive pricing at the 250–500 mg scale (180–297 €) make the (4S) enantiomer a low-risk choice for hit-to-lead optimization where material reproducibility and secure supply are critical (Evidence Item 2). Procurement teams can leverage multiple quotations to negotiate cost savings, whereas the (4R) enantiomer is available from fewer suppliers, increasing lead time and price volatility risks .

Functional Group Interconversion in Complex Natural Product Synthesis

The bromomethyl group can be directly converted to azide, amine, nitrile, or phosphonate functionalities via nucleophilic substitution, enabling rapid diversification. The (4S) configuration is retained throughout these transformations, a critical advantage over the racemate which would generate inseparable diastereomeric pairs. The hydroxymethyl analogue (CAS 108149-65-1) cannot undergo these SN2 reactions without prior mesylation or halogenation, adding 1–2 steps to the synthetic sequence [3].

Quote Request

Request a Quote for tert-butyl (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.